2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
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Description
2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17Cl2N3O4S2 and its molecular weight is 522.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint during mitosis . It is an emerging target in medicinal chemistry due to its role in cell proliferation and its overexpression in various types of cancers .
Mode of Action
The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It is significantly less potent against a panel of 402 wild-type kinases at 100 nm . This suggests that the compound selectively inhibits TTK. The compound potently inhibits the kinase activity of TTK with an IC50 value of 23 nM .
Biochemical Pathways
The inhibition of TTK by the compound leads to chromosome missegregation and aneuploidy . Aneuploidy, an abnormal number of chromosomes, is a hallmark of cancer cells. By inducing aneuploidy, the compound disrupts normal cell division, leading to cell death .
Pharmacokinetics
The compound demonstrates good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach therapeutic concentrations in the body.
Result of Action
The compound suppresses the proliferation of a panel of human cancer cell lines with low μM IC50 values . This indicates that the compound is effective in inhibiting cancer cell growth. Moreover, a combination therapy of the compound with paclitaxel displayed promising in vivo efficacy against the HCT-116 human colon cancer xenograft model in nude mice with a Tumor Growth Inhibition (TGI) value of 78% .
Properties
IUPAC Name |
2-[3-(2,3-dichlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O4S2/c1-30-16-7-6-12(10-17(16)31-2)25-18(28)11-33-22-26-14-8-9-32-20(14)21(29)27(22)15-5-3-4-13(23)19(15)24/h3-10H,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTPILRQRBJYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C(=CC=C4)Cl)Cl)SC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.